molecular formula C10H13Cl2N B1371721 N-(2-Chlorobenzyl)cyclopropanamine hydrochloride CAS No. 1184999-03-8

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride

Cat. No.: B1371721
CAS No.: 1184999-03-8
M. Wt: 218.12 g/mol
InChI Key: HNRHBRQCJHAVOJ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride: is a chemical compound with the molecular formula C10H12ClN·HCl . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety with a chlorine substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Chlorobenzyl)cyclopropanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(2-Chlorobenzyl)cyclopropanamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is used to study the effects of cyclopropane-containing molecules on biological systems. It is also employed in the design of bioactive molecules and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the design of molecules with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring and the benzylamine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)cyclopropanamine hydrochloride
  • N-(4-Chlorobenzyl)cyclopropanamine hydrochloride
  • N-(3-Chlorobenzyl)cyclopropanamine hydrochloride

Comparison: N-(2-Chlorobenzyl)cyclopropanamine hydrochloride is unique due to the position of the chlorine substituent on the benzene ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and binding properties. Compared to its analogs, the 2-chloro derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRHBRQCJHAVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184999-03-8
Record name N-[(2-chlorophenyl)methyl]cyclopropanamine hydrochloride
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